[2-(5-METHYL-2-FURYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Overview
Description
[2-(5-METHYL-2-FURYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a quinoline core substituted with a 5-methyl-2-furyl group and a piperazino group linked to a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-METHYL-2-FURYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-(5-METHYL-2-FURYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form corresponding furyl ketones or carboxylic acids.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield furyl ketones, while reduction of the quinoline core may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(5-METHYL-2-FURYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug discovery. Its quinoline core is known for its biological activity, and modifications to the piperazino and pyrimidinyl groups can lead to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of [2-(5-METHYL-2-FURYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer activity. The piperazino group can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-3-isoxazolyl)[4-(5-propyl-2-pyrimidinyl)piperazino]methanone
- (5-methyl-1,2-oxazol-3-yl)-[4-(5-propylpyrimidin-2-yl)piperazin-1-yl]methanone
Uniqueness
Compared to similar compounds, [2-(5-METHYL-2-FURYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern on the quinoline core and the presence of both furyl and pyrimidinyl groups. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
[2-(5-methylfuran-2-yl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16-7-8-21(30-16)20-15-18(17-5-2-3-6-19(17)26-20)22(29)27-11-13-28(14-12-27)23-24-9-4-10-25-23/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGKFHBAJWSJAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=NC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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